4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
- The compound’s unique arrangement of heterocyclic rings makes it interesting for various applications.
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide: is a synthetic compound with an intriguing structure. It combines a triazolo-pyridazine core with a thiadiazole side chain.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol and react it with appropriate reagents.
Reaction Conditions: Specific reaction conditions and reagents depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions may involve reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The products formed depend on the specific reaction. For example, reduction could yield an amine derivative, while oxidation might lead to a nitro compound.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it relevant for drug discovery.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: Its synthesis and modification may find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains an area of active research.
Molecular Targets: It likely interacts with specific proteins or enzymes.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of triazolo-pyridazine and thiadiazole motifs sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include other triazoles, pyridazines, and thiadiazoles.
Properties
Molecular Formula |
C12H13N7O2S |
---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H13N7O2S/c1-21-11-6-5-9-16-15-8(19(9)18-11)3-2-4-10(20)14-12-17-13-7-22-12/h5-7H,2-4H2,1H3,(H,14,17,20) |
InChI Key |
ZAZZZOLFZFVQJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NN=CS3)C=C1 |
Origin of Product |
United States |
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